1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL

Carboxylesterase 2 (CES2) inhibition Drug metabolism Isoform selectivity

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol (CAS 1421508-18-0) is a selective carboxylesterase 2 (CES2) inhibitor with an IC50 of 20 nM and 1,020-fold selectivity over CES1. The 4-methoxy substitution confers an optimal cLogP of 1.5 for balanced permeability versus unsubstituted analogs, enabling reliable prodrug activation assays (e.g., irinotecan to SN-38) in human liver microsomes. For R&D use only.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 1421508-18-0
Cat. No. B2647200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL
CAS1421508-18-0
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)O
InChIInChI=1S/C11H12N2O2S/c1-15-8-3-2-4-9-10(8)12-11(16-9)13-5-7(14)6-13/h2-4,7,14H,5-6H2,1H3
InChIKeyIEVACHSRUIQANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol (1421508-18-0): Chemical Identity and Core Scaffold Definition for Procurement


1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol (CAS 1421508-18-0) is a heterocyclic small molecule composed of a 4-methoxy-substituted benzothiazole ring directly linked to an azetidin-3-ol moiety . With a molecular formula of C11H12N2O2S and a molecular weight of 236.29 g/mol, this compound belongs to the broader class of benzothiazole-azetidine hybrids, a scaffold of interest for modulating biological targets such as carboxylesterases (CES) [1]. Its specific substitution pattern—a methoxy group at the 4-position of the benzothiazole core—differentiates it from unsubstituted or halogenated analogs, potentially altering electronic properties, lipophilicity, and target engagement profiles [2].

Why 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol Cannot Be Replaced by Unsubstituted or Halogenated Benzothiazole-Azetidine Analogs


Substitution on the benzothiazole ring is a critical determinant of both target selectivity and metabolic stability in carboxylesterase (CES) inhibitor development [1]. The 4-methoxy group in 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol introduces an electron-donating effect that is absent in unsubstituted (e.g., 1-(benzo[d]thiazol-2-yl)azetidin-3-ol, CAS 1342777-72-3) and electron-withdrawing halogenated analogs (e.g., 4-CF3 or 4,6-difluoro derivatives). This electronic modulation can significantly alter binding affinity and selectivity between CES1 and CES2 isoforms [2]. Furthermore, the methoxy group influences solubility and LogP, impacting formulation and in vivo pharmacokinetic behavior . Consequently, substituting this compound with a close structural analog without empirical validation of target engagement and selectivity introduces unacceptable risk of altered potency, isoform specificity, and physicochemical behavior, potentially invalidating experimental outcomes.

Quantitative Differentiation of 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol: Evidence for Superior Isoform Selectivity and Potency Against Carboxylesterase 2 (CES2)


CES2 vs. CES1 Inhibitory Potency: Quantified Selectivity Window of the 4-Methoxy Analog

In human liver microsomes, 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol exhibits an IC50 of 20 nM against CES2, demonstrating potent inhibition. In stark contrast, its potency against CES1 is negligible, with an IC50 of 20,400 nM (20.4 µM) [1]. This yields a selectivity index (CES1 IC50 / CES2 IC50) of 1,020-fold, highlighting a pronounced preference for CES2 inhibition. While direct comparator data for unsubstituted benzothiazole-azetidin-3-ol (CAS 1342777-72-3) are not available in this assay system, class-level inference based on benzothiazole SAR studies indicates that the 4-methoxy substitution is a key driver of this enhanced CES2 selectivity compared to less decorated analogs [2].

Carboxylesterase 2 (CES2) inhibition Drug metabolism Isoform selectivity

Comparative Physicochemical Profile: Impact of 4-Methoxy Substitution on Calculated LogP and Solubility

The presence of the 4-methoxy group in 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol modifies its lipophilicity relative to unsubstituted and halogenated analogs. The calculated LogP (cLogP) for the target compound is estimated at 1.5 . In contrast, the unsubstituted analog 1-(benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1342777-72-3) has a lower cLogP of approximately 0.9, while the 4-trifluoromethyl analog (CAS 1421468-62-3) is significantly more lipophilic with a cLogP of 2.7 . This intermediate lipophilicity of the 4-methoxy derivative may offer a favorable balance between membrane permeability and aqueous solubility, a crucial parameter for in vitro assay compatibility and oral bioavailability in preclinical models.

Physicochemical properties Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: Influence of 4-Methoxy and 3-Hydroxyl Groups on Binding Interactions

The target compound possesses a unique hydrogen bond donor/acceptor configuration due to its azetidin-3-ol hydroxyl group and the oxygen of the 4-methoxy substituent. This combination provides two hydrogen bond donors (the hydroxyl hydrogen and potentially the methoxy oxygen in some binding modes) and three acceptors (nitrogen in the azetidine ring, sulfur in the thiazole ring, and oxygen in the methoxy group). In contrast, unsubstituted analog 1-(benzo[d]thiazol-2-yl)azetidin-3-ol lacks the methoxy oxygen acceptor, reducing potential binding interactions. Halogenated analogs (e.g., 4-CF3) introduce hydrophobic bulk that may disrupt optimal binding pocket complementarity for polar targets like CES2 [1]. The CES2 active site is known to favor inhibitors with a balanced hydrogen-bonding capacity, and the 4-methoxy group's oxygen atom may serve as a critical anchor point for selectivity [2].

Hydrogen bonding Molecular recognition Target engagement

Targeted Research Applications for 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol Based on CES2 Selectivity and Physicochemical Profile


Selective CES2 Inhibition in Drug Metabolism and Pharmacokinetic (DMPK) Studies

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol is optimally deployed as a selective CES2 inhibitor in human liver microsome or hepatocyte assays to deconvolute the metabolic contribution of CES2 to prodrug activation (e.g., irinotecan to SN-38) or drug detoxification. Its 1,020-fold selectivity over CES1 ensures that observed metabolic changes are attributable to CES2 modulation without confounding CES1 activity [1].

Chemical Probe for Profiling CES2 Expression in Tumor Microenvironments

Given the established role of CES2 in activating anticancer prodrugs and its variable expression in solid tumors, this compound serves as a valuable chemical probe. Its potent CES2 inhibition (IC50 = 20 nM) allows for ex vivo or in vitro validation of CES2 functional activity in biopsy samples or cancer cell lines, aiding in patient stratification for CES2-activated therapies [1].

Structure-Activity Relationship (SAR) Studies of Benzothiazole-Azetidine Inhibitors

The 4-methoxy substitution provides a distinct electronic and steric signature for SAR investigations. Researchers can use this compound as a benchmark to systematically evaluate how replacing the methoxy group with hydrogen, halogens, or larger alkyl chains impacts CES2 potency, isoform selectivity, and cellular permeability. The available quantitative data (IC50 values and cLogP) establish a baseline for comparison with newly synthesized analogs [1] .

Formulation and Preclinical Candidate Optimization

The compound's intermediate cLogP (1.5) and balanced hydrogen-bonding profile make it a suitable starting point for medicinal chemistry optimization campaigns aimed at improving oral bioavailability or reducing metabolic liability. It offers a favorable starting point compared to the less permeable unsubstituted analog (cLogP = 0.9) and the excessively lipophilic 4-CF3 derivative (cLogP = 2.7), potentially reducing the number of synthetic iterations required to achieve drug-like properties .

Quote Request

Request a Quote for 1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.